molecular formula C5H10N4 B190187 5-Ethyl-1H-pyrazole-3,4-diamine CAS No. 199340-98-2

5-Ethyl-1H-pyrazole-3,4-diamine

Cat. No. B190187
M. Wt: 126.16 g/mol
InChI Key: YCTNKZSHYVIRKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethyl-1H-pyrazole-3,4-diamine is a pyrazole derivative. Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field1. However, specific information about 5-Ethyl-1H-pyrazole-3,4-diamine was not found in the available resources.



Synthesis Analysis

Pyrazole synthesis involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach2. A special emphasis is placed on a thorough examination of response processes2. However, the specific synthesis process for 5-Ethyl-1H-pyrazole-3,4-diamine was not found in the available resources.



Molecular Structure Analysis

Pyrazoles are characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms3. However, the specific molecular structure of 5-Ethyl-1H-pyrazole-3,4-diamine was not found in the available resources.



Chemical Reactions Analysis

Pyrazoles undergo various chemical reactions. For instance, the carbon-aluminum bond is still able to react further with several electrophiles, without the need of transmetalation providing a straightforward access to 3,4,5-trisubstituted isoxazoles and 1,3,4,5-tetrasubstituted pyrazoles2. However, the specific chemical reactions involving 5-Ethyl-1H-pyrazole-3,4-diamine were not found in the available resources.



Physical And Chemical Properties Analysis

Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups1. However, the specific physical and chemical properties of 5-Ethyl-1H-pyrazole-3,4-diamine were not found in the available resources.


properties

IUPAC Name

5-ethyl-1H-pyrazole-3,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4/c1-2-3-4(6)5(7)9-8-3/h2,6H2,1H3,(H3,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCTNKZSHYVIRKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NN1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethyl-1H-pyrazole-3,4-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.